N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide
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Overview
Description
N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines . This reaction is carried out in the presence of potassium hydroxide, leading to the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide for condensation reactions, chromium trioxide for oxidation, and sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism is still under investigation, but it is believed that the compound exerts its effects by modulating these pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A compound with a pyrimidine ring fused to a pyrrole ring, known for its antiviral and anticancer properties.
Uniqueness
N’-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide is unique due to its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C29H26N4O2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N'-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)benzohydrazide |
InChI |
InChI=1S/C29H26N4O2/c34-26(20-11-3-1-4-12-20)31-32-28-30-25-23-16-8-7-13-21(23)19-29(17-9-10-18-29)24(25)27(35)33(28)22-14-5-2-6-15-22/h1-8,11-16H,9-10,17-19H2,(H,30,32)(H,31,34) |
InChI Key |
VPRSIRAVECSPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NNC(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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